molecular formula C9H9NO2 B12115208 3-(Hydroxymethyl)-4-methoxybenzonitrile CAS No. 25978-75-0

3-(Hydroxymethyl)-4-methoxybenzonitrile

Cat. No.: B12115208
CAS No.: 25978-75-0
M. Wt: 163.17 g/mol
InChI Key: MUJVHPVZSZMEQW-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methoxybenzonitrile is a benzonitrile derivative featuring a hydroxymethyl (–CH₂OH) group at the 3-position and a methoxy (–OCH₃) group at the 4-position of the aromatic ring.

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight: 179.17 g/mol
  • Key Features:
    • The hydroxymethyl group enhances hydrophilicity compared to simpler substituents like hydroxyl (–OH) or methyl (–CH₃).
    • The methoxy group at the 4-position contributes to electron-donating effects, influencing electronic properties and reactivity.

Properties

CAS No.

25978-75-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(hydroxymethyl)-4-methoxybenzonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,11H,6H2,1H3

InChI Key

MUJVHPVZSZMEQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. Another method involves the direct cyanation of 4-methoxybenzyl alcohol using cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-4-methoxybenzonitrile.

    Reduction: 3-(Hydroxymethyl)-4-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

3-(Hydroxymethyl)-4-methoxybenzonitrile is utilized as an intermediate in organic synthesis. Its structural features allow for further modifications that can lead to the development of novel compounds with enhanced properties.

Research indicates that this compound exhibits potential biological activities. Preliminary studies suggest it may interact with various biomolecules, influencing biochemical pathways.

Biological Activity Table:

Activity TypeDescriptionReferences
AntimicrobialIn vitro studies show effectiveness against bacterial strains like E. coli and Staphylococcus aureus.
Anticancer PotentialDemonstrated inhibition of cancer cell proliferation in breast cancer cells (MCF-7).

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored for its potential as a lead compound in drug development. Its ability to induce apoptosis in cancer cells indicates promise for therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound, demonstrating that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The findings suggest that this compound could lead to the development of new antibacterial agents.

Case Study 2: Cancer Cell Inhibition
In another study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction (70%) in cell viability within 48 hours compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing programmed cell death.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic center.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Hydroxymethyl)-4-methoxybenzonitrile with structurally related benzonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
This compound C₉H₉NO₂ 179.17 –CH₂OH (3), –OCH₃ (4) Higher hydrophilicity; potential pharmaceutical intermediate (inferred) N/A
3-Hydroxy-4-methoxybenzonitrile C₈H₇NO₂ 149.15 –OH (3), –OCH₃ (4) Lower hydrophilicity; ChemSpider ID: 4094985
4-Methoxybenzonitrile C₈H₇NO 133.15 –OCH₃ (4) Electron transfer in dye-sensitized solar cells; studied for interfacial electron injection
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 –OCH₃ (3), –NO₂ (4) Mp 125–126°C; nitro group enhances electron-withdrawing effects; pharmaceutical intermediate
4-Hydroxy-3-methylbenzonitrile C₈H₇NO 133.15 –CH₃ (3), –OH (4) Methyl group reduces polarity; MDL: MFCD11848762
Key Observations:
  • Hydrophilicity : The hydroxymethyl group in the target compound increases water solubility compared to 3-hydroxy-4-methoxybenzonitrile (hydroxyl group) and 4-hydroxy-3-methylbenzonitrile (methyl group).
  • Electronic Effects: The methoxy group (–OCH₃) is electron-donating, while the nitro group (–NO₂) in 3-methoxy-4-nitrobenzonitrile is strongly electron-withdrawing, altering charge distribution and reactivity.
  • Thermal Stability : Nitro-substituted derivatives (e.g., 3-methoxy-4-nitrobenzonitrile) exhibit higher melting points due to stronger intermolecular interactions.
Comparison with Pharmacologically Active Analogs:
  • (Z)-3-(2-(5-Bromo-1H-indol-3-yl)-2-cyanovinyl)-4-methoxybenzonitrile (): This compound is patented for endometriosis treatment, demonstrating how complex substituents (e.g., indole-cyanovinyl groups) can confer therapeutic specificity.

Biological Activity

3-(Hydroxymethyl)-4-methoxybenzonitrile, with the CAS number 25978-75-0, is an organic compound characterized by a benzene ring substituted with a hydroxymethyl group, a methoxy group, and a nitrile group. Its chemical formula is C9H9NO2C_9H_9NO_2 and it has a molecular weight of 163.17 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry.

PropertyValue
CAS No. 25978-75-0
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name This compound
InChI Key MUJVHPVZSZMEQW-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the hydroxymethyl and methoxy groups. These groups can participate in hydrogen bonding and other interactions that may influence enzyme activity or receptor binding in biological systems. The nitrile group can act as an electrophilic center, potentially interacting with nucleophiles in biological pathways.

Research Findings

  • Enzyme Interaction : Studies suggest that this compound may interact with specific enzymes, influencing biochemical pathways relevant to disease mechanisms. For instance, it has been investigated for its inhibitory effects on certain kinases involved in cancer progression .
  • Anticancer Potential : Preliminary research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics.
  • Pharmacological Profiles : In vitro assays have shown varying degrees of potency against specific targets, such as ALK2, a kinase implicated in certain cancers. Modifications to the compound's structure have been explored to enhance its selectivity and efficacy .

Case Studies

  • Study on Cytotoxicity : A study published in Cell Chemical Biology evaluated the cytotoxic effects of various substituted benzonitriles, including this compound, against human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, highlighting its potential as an anticancer agent .
  • Kinase Inhibition Assays : Another investigation focused on the compound's ability to inhibit ALK2 activity in cell-based assays. The findings revealed that structural modifications could enhance binding affinity and selectivity for ALK2 over other kinases, suggesting avenues for drug optimization .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Methoxybenzonitrile Lacks hydroxymethyl groupLimited versatility
3-Hydroxymethylbenzonitrile Similar structure but different functional groupsDifferent reactivity
4-Hydroxy-3-methoxybenzonitrile Hydroxyl instead of hydroxymethyl groupVaries in chemical properties

This compound stands out due to its dual functional groups (hydroxymethyl and methoxy), which provide enhanced reactivity and potential biological interactions compared to its analogs.

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